Structural Differentiation from Leading Phenoxyacetamide AChE1 Inhibitors
The compound incorporates a benzothiophene moiety at the R-position of the general phenoxyacetamide formula I disclosed in patent CZ 309068, whereas the most extensively characterized analogs in the J. Med. Chem. 2016 paper (e.g., compound 2) feature a 4-phenylphenoxy group [1]. No publicly available IC50 values, selectivity ratios, or biochemical profiling data exist for CAS 2034403-77-3 to permit quantitative comparison. The benzothiophene substitution is claimed within the patent scope, but its functional consequences relative to other R-groups remain uncharacterized in the public domain.
| Evidence Dimension | Chemical structure (R-group identity) |
|---|---|
| Target Compound Data | R = benzothiophen-2-yl (CAS 2034403-77-3) |
| Comparator Or Baseline | R = 4-phenylphenyl (compound 2, Engdahl et al. 2016, IC50 AgAChE1 = 0.21 μM, S.R.IC50 = 141) |
| Quantified Difference | Not determinable—no experimental data available for target compound |
| Conditions | Patent scope CZ 309068; comparator data from Engdahl et al. J. Med. Chem. 2016, 59, 9409–9421 |
Why This Matters
Without quantitative data, the procurement decision cannot be guided by measured performance; structural novelty alone does not guarantee superior or even comparable activity.
- [1] Engdahl C, Knutsson S, Ekström F, Linusson A. Discovery of Selective Inhibitors Targeting Acetylcholinesterase 1 from Disease-Transmitting Mosquitoes. J. Med. Chem. 2016, 59(20), 9409–9421. DOI: 10.1021/acs.jmedchem.6b00967. View Source
